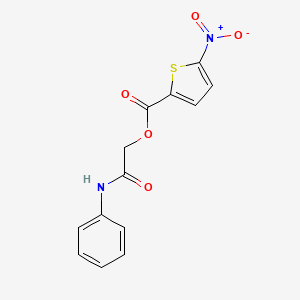
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, also known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor antagonist, inhibiting the activity of dopamine in the brain. This mechanism of action is thought to be responsible for its antipsychotic and antihypertensive effects.
Biochemical and Physiological Effects:
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects on the body. It has been found to reduce blood pressure in animal models, indicating its potential use as an antihypertensive agent. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has also been shown to have antihistaminic effects, reducing the symptoms of allergies in animal models. Additionally, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been extensively studied for its pharmacological activities, making it a well-characterized compound. However, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has some limitations for use in lab experiments. It has been shown to have low solubility in water, which can limit its use in certain types of experiments. Additionally, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have some toxicity in animal models, which can limit its use in certain types of studies.
Orientations Futures
There are several potential future directions for research on 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases. Another area of interest is its potential use in the treatment of hypertension. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have antihypertensive effects, and further research could explore its potential as a therapeutic agent for this condition. Finally, further research could explore the mechanism of action of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, which is not fully understood, to better understand its pharmacological activities.
Méthodes De Synthèse
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can be synthesized through a multistep reaction process involving the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-methoxyphenylpiperazine in the presence of a base. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological activities, including antihypertensive, antihistaminic, and antipsychotic effects. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-11-18(15(20)12-14(13)19)26(23,24)22-9-7-21(8-10-22)16-5-3-4-6-17(16)25-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSOAYHFFOXZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)


![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)



![[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467420.png)

![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)
